molecular formula C12H8ClFO2S B13305605 3-Fluoro-5-biphenylsulfonyl chloride

3-Fluoro-5-biphenylsulfonyl chloride

Cat. No.: B13305605
M. Wt: 270.71 g/mol
InChI Key: PMIZUYPLMCXUSC-UHFFFAOYSA-N
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Description

3-Fluoro-5-biphenylsulfonyl chloride is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Sulfonyl chlorides are highly valuable intermediates in organic synthesis and drug discovery, primarily used to introduce the sulfonyl group into target molecules. A prominent reaction is their use in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, through reactions with amines . The specific structure of this compound, featuring both a fluorine atom and a biphenyl system, suggests potential for creating compounds with unique steric and electronic properties. These properties are often exploited in medicinal chemistry and materials science to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Researchers value such specialized sulfonyl chlorides as building blocks for developing novel active compounds and functional materials. Proper handling procedures are essential, as this reagent is likely moisture-sensitive and corrosive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

3-fluoro-5-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-10(6-11(14)8-12)9-4-2-1-3-5-9/h1-8H

InChI Key

PMIZUYPLMCXUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Fluoro 5 Biphenylsulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a key site of reactivity in 3-fluoro-5-biphenylsulfonyl chloride, readily undergoing nucleophilic substitution. This allows for the straightforward introduction of a variety of functional groups.

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore. ucl.ac.uktheballlab.comekb.eg The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. ekb.eg

Recent advancements in organic synthesis have highlighted the use of amino acids as precursors for bioactive sulfonamides. nih.gov The reaction of this compound with amino acids would proceed in a similar manner, with the amino group of the amino acid acting as the nucleophile. nih.gov This approach offers a direct route to chiral sulfonamides with a wide range of functional diversity stemming from the amino acid side chains. nih.gov

Table 1: Examples of Sulfonamide Formation This table is illustrative and provides a general representation of the reaction.

Amine/Amino AcidProduct
Ammonia3-Fluoro-5-biphenylsulfonamide
MethylamineN-Methyl-3-fluoro-5-biphenylsulfonamide
GlycineN-(3-Fluoro-5-biphenylsulfonyl)glycine
Aniline (B41778)N-Phenyl-3-fluoro-5-biphenylsulfonamide

In a similar fashion to sulfonamide formation, this compound can react with alcohols to yield sulfonate esters. This reaction is also typically carried out in the presence of a base to scavenge the hydrogen chloride produced. eurjchem.com The resulting sulfonate esters are themselves versatile intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. researchgate.net

The synthesis of sulfonate esters from sulfonyl chlorides is a well-established and widely used transformation in organic chemistry, allowing for the activation of hydroxyl groups for subsequent reactions. eurjchem.comresearchgate.net

Table 2: Examples of Sulfonate Ester Formation This table is illustrative and provides a general representation of the reaction.

AlcoholProduct
MethanolMethyl 3-fluoro-5-biphenylsulfonate
EthanolEthyl 3-fluoro-5-biphenylsulfonate
PhenolPhenyl 3-fluoro-5-biphenylsulfonate
IsopropanolIsopropyl 3-fluoro-5-biphenylsulfonate

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings. The position of substitution is directed by the existing substituents. wikipedia.org

The directing effects of the fluoro and sulfonyl chloride groups on the biphenyl system are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org

Fluoro Group: The fluorine atom is an ortho-, para-directing group. total-synthesis.com While it is an inductively withdrawing group, it can donate electron density to the ring through resonance. This directs incoming electrophiles to the positions ortho and para to the fluorine atom.

Sulfonyl Chloride Group: The sulfonyl chloride group is a meta-directing group. wikipedia.org It is a strongly deactivating group due to its electron-withdrawing nature, which destabilizes the cationic intermediate formed during ortho and para attack. wikipedia.org

Phenyl Group: A phenyl substituent is generally considered to be ortho-, para-directing and activating. pearson.com

In this compound, the substitution pattern on the first ring is 1-fluoro-3-(phenyl)-5-(sulfonyl chloride). The positions ortho and para to the activating phenyl group and the ortho position to the fluorine are potential sites for substitution. The sulfonyl chloride group will direct incoming electrophiles to the meta position. On the second, unsubstituted phenyl ring, substitution is expected to occur at the ortho and para positions. pearson.com

For the substituted ring, the positions ortho to the fluorine (positions 2 and 6) and the position ortho to the phenyl group and meta to the sulfonyl chloride (position 4) are the most likely sites of substitution. For the unsubstituted phenyl ring, the para position (4') is generally favored due to less steric hindrance compared to the ortho positions (2' and 6'). youtube.com Careful control of reaction conditions can allow for selective functionalization of the biphenyl scaffold.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Biphenylsulfonyl Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonyl chlorides have been shown to participate in such reactions. rsc.orgresearchgate.netresearchgate.net

The Mizoroki-Heck reaction, for instance, couples an unsaturated halide or triflate with an alkene. wikipedia.org While aryl halides are common substrates, the use of arylsulfonyl chlorides in Heck-type reactions has also been reported. rsc.org This suggests that this compound could potentially be used as a substrate in palladium-catalyzed couplings with alkenes. rsc.org

Another important palladium-catalyzed reaction is the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron compound with an organohalide. mdpi.comuj.ac.zamdpi.com There is growing interest in the use of alternative electrophiles to organohalides in these reactions. While less common, the coupling of sulfonyl chlorides with boronic acids has been explored. researchgate.net This opens the possibility for this compound to be used in Suzuki-Miyaura reactions to form more complex biaryl structures.

These palladium-catalyzed reactions offer a pathway to further functionalize the 3-fluoro-5-biphenylsulfonyl scaffold, highlighting its potential as a versatile building block in the synthesis of complex organic molecules.

Other Significant Chemical Transformations

The sulfonyl chloride moiety is readily reduced to afford the corresponding thiol. This transformation is a cornerstone in organosulfur chemistry, providing access to valuable aryl thiols from more stable sulfonyl chloride precursors. Several methods are available for this reduction.

One common approach is catalytic hydrogenation. Aryl sulfonyl chlorides can be hydrogenated in a solvent in the presence of a palladium catalyst and a base. google.comgoogle.com The base is necessary to neutralize the hydrogen chloride formed during the reaction. google.com Another established method involves the use of strong reducing agents like lithium aluminum hydride or metallic zinc with acid. google.comtaylorfrancis.com

Alternatively, milder reagents can be employed. Triphenylphosphine has been shown to be an efficient and convenient reagent for the reduction of sulfonyl chlorides to arylthiols in toluene. researchgate.netorganic-chemistry.org This method avoids the use of harsh metal hydrides or catalytic hydrogenation setups.

Table 2: Common Methods for the Reduction of Aryl Sulfonyl Chlorides

MethodReagentsProductReference

Aryl sulfonyl chlorides react with water in a hydrolytic process to yield the corresponding sulfonic acid and hydrochloric acid. The hydrolysis of this compound would thus produce 3-Fluoro-5-biphenylsulfonic acid.

Kinetic studies on a range of substituted benzenesulfonyl chlorides have shown that the reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom (Sₙ2-type). rsc.orgmdpi.com Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion.

The rate of hydrolysis is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups slow the reaction down. For the hydrolysis of various substituted benzenesulfonyl chlorides, the reaction rates were found to follow the Hammett equation, with a positive ρ-value indicating that the reaction is favored by electron-withdrawing substituents. rsc.org Given the presence of the electron-withdrawing fluorine atom, this compound is expected to undergo hydrolysis at a rate faster than that of unsubstituted biphenylsulfonyl chloride.

Table 3: Relative Hydrolysis Rates for Substituted Benzenesulfonyl Chlorides in Water

Substituent (para-)Relative Rate (k/k₀)Hammett Constant (σ)

Data adapted from kinetic studies on benzenesulfonyl chlorides, illustrating the electronic effect of substituents on hydrolysis rates. rsc.org

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Analysis of 3-Fluoro-5-biphenylsulfonyl chloride

Spectroscopic analysis is fundamental to elucidating the precise chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For a fluorinated compound like this compound, ¹⁹F NMR provides additional, highly specific structural information. nih.gov

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns (multiplets) due to their unique electronic environments and spin-spin coupling with each other and with the fluorine atom. Based on spectral data for the closely related compound 3-fluoro-1,1'-biphenyl, the signals for the biphenyl (B1667301) proton framework are anticipated to appear between approximately 7.04 and 7.62 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to show 12 distinct signals, corresponding to the 12 carbon atoms of the biphenyl backbone. The presence of the electronegative fluorine atom will cause the signal for the carbon atom it is bonded to (C-F) to appear as a doublet with a large coupling constant (¹JC-F), a characteristic feature in the NMR of fluorinated compounds. pdx.edu Data from 3-fluoro-1,1'-biphenyl shows the C-F carbon signal at 163.2 ppm with a large coupling constant of 243.9 Hz, and other aromatic carbons appearing between 115.6 and 143.1 ppm. rsc.org The carbon attached to the sulfonyl chloride group is also expected to be significantly downfield.

¹⁹F NMR: As a technique, ¹⁹F NMR is highly sensitive and covers a wide range of chemical shifts, making it ideal for analyzing fluorinated compounds. azom.comrsc.org For this compound, a single signal is expected in the region characteristic of aryl fluorides. The precise chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom within the molecule. nih.gov The reference standard for ¹⁹F NMR is typically trifluorochloromethane (CFCl₃). colorado.edu

Table 1: Predicted NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ) ppmNotes
¹H~7.0 - 8.0Complex multiplets in the aromatic region. Shifts are influenced by the fluorine and sulfonyl chloride substituents.
¹³C~115 - 16512 distinct signals expected. The C-F carbon will appear as a doublet with a large coupling constant. The C-SO₂Cl carbon will also be downfield.
¹⁹F~ -100 to -130A single signal is expected in the typical range for an aryl fluoride (B91410), relative to CFCl₃.

Note: Specific chemical shift values require experimental determination. The predicted ranges for ¹H and ¹³C are based in part on data for the related compound 3-fluoro-1,1'-biphenyl. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₂H₈ClFO₂S.

The analysis would yield an experimental mass value that is very close (typically within 5 ppm) to the calculated theoretical exact mass. Furthermore, the presence of chlorine and sulfur atoms would be confirmed by the characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in a distinct M+2 peak with about one-third the intensity of the molecular ion peak.

Table 2: Calculated HRMS Data for this compound
Molecular FormulaIonCalculated Exact Mass
C₁₂H₈³⁵ClFO₂S[M]⁺270.0023
C₁₂H₈³⁷ClFO₂S[M+2]⁺271.9993

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be the strong asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). Other significant absorptions would include the stretching vibration of the C-F bond, aromatic C=C and C-H stretching, and the C-S bond stretch. The presence of these specific bands provides strong evidence for the compound's structure.

Table 3: Expected IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
S=O (Sulfonyl)Asymmetric Stretch1375 - 1350
S=O (Sulfonyl)Symmetric Stretch1180 - 1160
C-F (Aryl)Stretch1250 - 1100
C-SStretch800 - 600
C-ClStretch800 - 600

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds like this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. pensoft.net

The method would involve injecting the sample onto a column, often a C18 stationary phase, and eluting it with a mobile phase, typically a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile. pensoft.net A UV detector is commonly used for detection, as the biphenyl system provides strong chromophores. This technique can effectively separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity. nih.gov

Table 4: Typical HPLC Conditions for Analysis
ParameterCondition
TechniqueReverse-Phase HPLC (RP-HPLC)
Stationary PhaseC18 (Octadecylsilane)
Mobile PhaseAcetonitrile / Water (gradient elution)
DetectorUV/VIS (e.g., at 225 nm or 254 nm)
Column Temperature30 °C

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While highly effective for many chlorinated hydrocarbons, its application to sulfonyl chlorides must be approached with care due to their potential for thermal degradation at the high temperatures of the GC injector port. epa.gov

For a successful analysis, a robust method would utilize a fused-silica open-tubular column with a non-polar or mid-polarity stationary phase. Given the compound's halogenated nature, an Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups, would be an appropriate choice for detection, alongside Mass Spectrometry (GC-MS) for definitive identification of any separated components. epa.gov Derivatization may sometimes be employed to convert the sulfonyl chloride into a more thermally stable analyte prior to GC analysis. researchgate.net

Table 5: General Gas Chromatography Conditions for Analysis
ParameterCondition
ColumnFused-silica open-tubular (e.g., DB-5 or equivalent)
Carrier GasHelium or Nitrogen
Injector TemperatureOptimized to prevent thermal decomposition
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS)

Elemental Composition Analysis

Elemental analysis provides the foundational empirical data to verify the chemical formula of a synthesized compound. For this compound, this process determines the mass percentage of each element—Carbon (C), Hydrogen (H), Oxygen (O), Sulfur (S), Fluorine (F), and Chlorine (Cl). The experimentally determined values are then compared against the theoretical percentages calculated from its molecular formula, C₁₂H₈ClFO₂S. A close correlation between experimental and theoretical values is a primary indicator of sample purity.

The theoretical elemental composition is calculated based on the compound's molecular weight and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound Note: The following data is based on the assumed molecular formula C₁₂H₈ClFO₂S.

ElementSymbolAtomic Weight (amu)Atoms in MoleculeTotal Weight (amu)Percentage (%)
CarbonC12.01112144.13251.00%
HydrogenH1.00888.0642.85%
ChlorineCl35.453135.45312.55%
FluorineF18.998118.9986.72%
OxygenO15.999231.99811.32%
SulfurS32.06132.0611.34%
Total 282.705 100.00%

Specialized Chloride Quantification Methods in Organic Matrices

Oxidative Combustion Microcoulometry

Oxidative combustion microcoulometry is a highly sensitive and absolute technique for determining the total amount of organically bound halogens in a sample. petro-online.com The methodology is governed by standard test methods such as ASTM D5808 and ASTM D7457. petro-online.comgov.bc.ca

The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere. A sample of this compound is introduced into a combustion tube heated to approximately 900 to 1100°C. gov.bc.ca This oxidative pyrolysis converts the covalently bonded chlorine into hydrogen chloride (HCl) gas. gov.bc.caepri.com The effluent gas stream is then directed into a microcoulometric titration cell.

Inside the cell, the hydrogen chloride reacts with silver ions (Ag⁺) present in the electrolyte solution, causing the precipitation of silver chloride (AgCl). epri.com This reaction consumes the silver ions. A sensor detects the drop in Ag⁺ concentration, and a coulometer applies an electric current to regenerate the silver ions from a silver electrode at the exact rate they are consumed. The total electrical charge required to replace the consumed silver ions is directly proportional to the amount of chloride that entered the cell. petro-online.comgov.bc.ca This makes microcoulometry an absolute measurement technique. petro-online.com

One of the key advantages of this method is its specificity and lack of interference from other elements commonly found in organic compounds. Sulfur, for instance, does not interfere with the chloride signal. petro-online.com While other halogens like bromide and iodide would be detected, fluorine does not precipitate with silver and therefore does not interfere with the analysis. gov.bc.caepri.com

Table 2: Key Parameters of Oxidative Combustion Microcoulometry

ParameterDescription
Principle High-temperature combustion followed by coulometric titration of resulting hydrogen halides.
Combustion Temp. 900 - 1100 °C. gov.bc.ca
Carrier Gas Argon and Oxygen stream. gov.bc.caxos.com
Chemical Conversion Organic Chloride (R-Cl) → Hydrogen Chloride (HCl). gov.bc.ca
Titration Reaction HCl + Ag⁺ → H⁺ + AgCl(s).
Measurement The electric charge (coulombs) needed to regenerate the consumed Ag⁺ ions. gov.bc.ca
Selectivity Not affected by sulfur or fluorine; bromide and iodide are detected as chloride. petro-online.comgov.bc.caepri.com

Ion Chromatography for Halide Detection

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species, making it ideal for analyzing halide ions after converting them from their organic form. thermofisher.com For a compound like this compound, this method can simultaneously determine both fluoride and chloride content.

The first critical step is sample preparation, which involves the decomposition of the organic molecule to liberate the halogens as inorganic halide ions. A common and effective method for this is sodium fusion. unt.edudatapdf.com In this procedure, the sample is heated with metallic sodium, which cleaves the carbon-halogen bonds and converts the halogens into their respective sodium salts (NaCl and NaF). unt.edu The resulting fused solid is then carefully dissolved in deionized water to create an aqueous solution of halide ions.

This solution is then injected into the ion chromatograph. The sample passes through an anion-exchange column, which separates the different anions based on their relative affinities for the stationary phase. thermofisher.com As the eluent carries the sample through the column, fluoride and chloride ions are separated into distinct bands.

Detection is typically achieved using a suppressed conductivity detector. thermofisher.com This detector measures the electrical conductivity of the eluent as it exits the column. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions and improving detection limits. thermofisher.com The time it takes for each ion to travel through the column (retention time) is used for identification, while the area of the peak in the chromatogram is proportional to its concentration. For analyses requiring even greater sensitivity or for samples with complex matrices, IC can be coupled with mass spectrometry (IC-MS). metrohm.com

Table 3: Ion Chromatography Analysis Workflow

StepDescription
1. Sample Preparation Decomposition of the organic compound, typically via sodium fusion, to convert organic halogens into inorganic sodium halide salts (NaF, NaCl). unt.edudatapdf.com
2. Separation The aqueous solution of halide ions is injected into the IC system and passed through an anion-exchange column to separate F⁻ and Cl⁻. thermofisher.com
3. Detection A suppressed conductivity detector measures the change in electrical conductivity as each separated halide ion elutes from the column. thermofisher.com
4. Quantification The concentration of each halide is determined by comparing its peak area to a calibration curve generated from standards of known concentration.

Computational and Theoretical Studies on 3 Fluoro 5 Biphenylsulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, reactivity, and geometry.

Electronic Structure and Reactivity Predictions

No studies detailing the electronic structure, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or electrostatic potential maps for 3-Fluoro-5-biphenylsulfonyl chloride, have been identified. Consequently, predictions of its reactivity based on these parameters are not available in the current body of scientific literature.

Conformational Analysis and Molecular Geometry

There is a lack of published research on the conformational analysis of this compound. Therefore, information regarding its stable conformers, rotational barriers, and optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles, remains undetermined.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics simulations are powerful tools for investigating the behavior of molecules over time and their interactions with their environment. No molecular dynamics simulation studies for this compound have been reported. As a result, there is no available data on its intermolecular interaction patterns, solvation effects, or dynamic behavior in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of chemical compounds. A search of the literature did not yield any QSAR studies that include this compound as part of the training or test set. Therefore, there are no established models to predict its activity based on its molecular descriptors.

Application of Machine Learning and Artificial Intelligence in Molecular Design

The application of machine learning and artificial intelligence in the design of novel molecules is a rapidly growing field. However, there are no published examples of these technologies being specifically applied to the design or optimization of derivatives of this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are frequently used to elucidate the mechanisms of chemical reactions. There are no available computational studies that investigate the reaction mechanisms involving this compound, such as its reactions with nucleophiles or its role in catalytic cycles. The transition states, activation energies, and reaction pathways for its chemical transformations have not been computationally explored in published literature.

Applications in Organic Synthesis and Advanced Materials Science

3-Fluoro-5-biphenylsulfonyl chloride as a Building Block in Organic Synthesis

The reactivity of the sulfonyl chloride group makes this compound a highly useful electrophile for introducing the 3-fluoro-5-biphenylsulfonyl moiety into a wide range of molecules. This has significant implications for both the synthesis of intricate organic structures and its use as a strategic intermediate in lengthy synthetic pathways.

Intermediate in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, this compound often serves as a crucial intermediate. A common strategy involves the initial synthesis of a simpler sulfonyl chloride, such as 4-bromo-3-fluorobenzenesulfonyl chloride, which can then undergo further transformations. For instance, a Suzuki coupling reaction can be employed to introduce the second phenyl group, thereby constructing the biphenyl (B1667301) core of the molecule at a later and more convergent stage of the synthesis. This approach allows for greater flexibility in the introduction of diverse substituents on the second phenyl ring, facilitating the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Development of Novel Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs. The use of this compound to synthesize novel sulfonamide derivatives is a key area of research in medicinal chemistry, with a focus on designing targeted therapies.

Role in Medicinal Chemistry Research for Drug Design

The 3-fluoro-5-biphenylsulfonyl scaffold is of particular interest to medicinal chemists due to the advantageous properties conferred by the fluorine atom and the biphenyl group. Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby protons. The biphenyl moiety provides a rigid and extended structure that can effectively probe binding pockets of enzymes and receptors.

Research has shown that biphenylsulfonamide scaffolds are effective inhibitors of various enzymes. For example, derivatives are being investigated as inhibitors of ADAMTS7, a metalloproteinase implicated in cardiovascular disease. The rigid biphenylsulfonyl group has been shown to confer selectivity for ADAMTS7 over other related enzymes. nih.gov While direct synthesis from this compound is a logical approach, studies often utilize a building block strategy where the biphenyl is formed via a Suzuki coupling.

Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. The inhibition of specific isoforms, such as Carbonic Anhydrase XIV (CA XIV), is a target for the treatment of various diseases. The incorporation of fluorine into sulfonamide inhibitors has been shown to influence their inhibition profile against different CA isoforms. nih.gov The unique substitution pattern of this compound makes it a valuable starting material for creating novel CA XIV inhibitors with potentially improved selectivity and potency.

The development of antagonists for G-protein coupled receptors is a major focus of drug discovery. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a receptor for prostaglandin (B15479496) D2 and is involved in allergic inflammation. The development of CRTH2 antagonists is a promising strategy for the treatment of asthma and other allergic diseases.

Similarly, the glucagon (B607659) receptor plays a crucial role in glucose homeostasis, and its antagonism is a validated strategy for the management of type 2 diabetes. nih.gov Biphenylsulfonamide derivatives have been identified as potent glucagon receptor antagonists. nih.gov A common synthetic route to these antagonists involves the reaction of a substituted sulfonyl chloride with an appropriate amine. The synthesis of a series of biphenylsulfonamide derivatives as glucagon receptor antagonists has been reported, starting from 4-bromo-3,5-dimethylbenzenesulfonyl chloride. A subsequent Suzuki coupling was used to introduce the second phenyl ring, followed by hydrolysis of an ester to yield the final carboxylic acid derivatives. nih.gov This modular approach highlights how this compound or its precursors can be effectively utilized in the synthesis of such antagonists.

Development of Modulators for Specific Biological Pathways (e.g., Hypoxia Inducible Factor, BCL-xL)

The structural framework of this compound makes it a valuable scaffold in the synthesis of modulators for critical biological pathways. Its utility lies in its ability to react with various amines to form a diverse library of sulfonamide derivatives. These derivatives can then be screened for activity against therapeutic targets like the Hypoxia-Inducible Factor (HIF) and B-cell lymphoma-extra large (BCL-xL) proteins.

Hypoxia-Inducible Factor (HIF) Pathway: The HIF-1 pathway is a central regulator in cellular response to low oxygen conditions (hypoxia), a state characteristic of solid tumors. nih.gov HIF-1 activation promotes processes like angiogenesis and metabolic adaptation, which are crucial for tumor survival. nih.gov Consequently, inhibiting the HIF-1 pathway is a significant strategy in cancer drug development. nih.gov Sulfonamide-containing compounds can be designed to interfere with the stability or transcriptional activity of HIF-1α, the oxygen-regulated subunit of the HIF-1 complex. The 3-fluoro-5-biphenylsulfonyl moiety serves as a core fragment that can be elaborated by reacting the sulfonyl chloride with different amine-containing fragments to explore interactions with binding sites on proteins within the HIF pathway.

BCL-xL Pathway: BCL-xL is a key anti-apoptotic protein, meaning it prevents programmed cell death. nih.gov Its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. Developing small molecules that inhibit BCL-xL and restore the natural process of apoptosis is a validated therapeutic approach. The surface of BCL-xL features binding grooves that normally accommodate pro-apoptotic proteins. Small molecule inhibitors are designed to mimic these interactions. Target-guided synthesis approaches have successfully used sulfonyl-containing fragments to assemble potent BCL-xL inhibitors directly on the protein's surface. nih.gov Specifically, reactions between sulfonyl azides and thio acids can form acylsulfonamide inhibitors. nih.gov this compound is a direct precursor for the corresponding sulfonamides, which can be evaluated as potential BCL-xL protein-protein interaction modulators.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov These studies guide the optimization of a "hit" compound into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov this compound is an ideal reagent for building focused compound libraries for SAR exploration due to the versatility of the sulfonyl chloride group.

The primary strategy involves reacting this compound with a diverse panel of primary and secondary amines to generate a library of sulfonamides. Each amine introduces a new variable (the R-group), allowing chemists to systematically probe the effect of different substituents on biological activity.

Key structural features of the 3-fluoro-5-biphenylsulfonyl scaffold that are explored in SAR studies include:

The Biphenyl Moiety: This group provides a rigid, aromatic core that can engage in hydrophobic and π-stacking interactions within a protein's binding site. The substitution pattern on the second phenyl ring can be varied to explore steric and electronic effects.

The Fluoro Group: The fluorine atom is a weak hydrogen bond acceptor and its high electronegativity alters the electronic properties of the adjacent phenyl ring. Its effect on binding affinity and metabolic stability is a key area of investigation.

The Sulfonamide Linker: This group is a strong hydrogen bond acceptor and donor, often serving as a critical anchor to polar residues in a target protein.

The table below illustrates a hypothetical SAR library that could be generated from this compound to explore different chemical spaces.

Amine Reactant (R-NH₂)Resulting R-Group in SulfonamideRationale for Inclusion in SAR Study
MorpholineMorpholin-4-ylIntroduces a polar, heterocyclic group to improve solubility.
PiperazinePiperazin-1-ylProvides a site for further modification (at the second nitrogen).
Aniline (B41778)PhenylExplores flat, aromatic interactions.
BenzylamineBenzylAdds a flexible aromatic group.
Glycine methyl ester(Methoxycarbonyl)methylIntroduces an ester group as a polar feature and potential metabolic site.

By synthesizing and testing such a series, researchers can determine which functional groups enhance the desired biological activity, leading to the design of more potent and specific therapeutic agents. nih.govmdpi.com

Synthesis of Chiral Sulfonamide Catalysts

Asymmetric catalysis, which involves the use of chiral catalysts to produce a specific enantiomer of a product, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral sulfonamides, often used as ligands for transition metals, are a significant class of these catalysts. mdpi.com this compound can serve as a valuable building block for the synthesis of novel chiral sulfonamide ligands.

The synthesis involves the straightforward reaction of the sulfonyl chloride with a chiral amine or amino alcohol. The resulting sulfonamide ligand combines the steric and electronic features of the 3-fluoro-5-biphenylsulfonyl group with the defined three-dimensional structure of the chiral amine.

For example, reacting this compound with a chiral source such as (R)-(-)-2-amino-1-butanol would yield a chiral sulfonamide ligand. The properties of this ligand are influenced by:

The Sulfonyl Group: Acts as a Lewis basic site to coordinate with a metal center.

The Chiral Amine Moiety: Provides the stereochemical environment that directs the enantioselectivity of the catalytic reaction.

The 3-Fluoro-5-biphenyl Group: This bulky and electronically distinct group influences the catalyst's steric profile and electronic properties, which can fine-tune its reactivity and selectivity.

These custom-designed ligands can then be complexed with various metals (e.g., copper, rhodium, palladium) to generate catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Applications in Materials Science

Synthesis of Polymers with Tailored Properties

Aryl sulfonyl chlorides have been successfully employed as initiators for living radical polymerization (LRP), a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu this compound can function as an initiator in metal-catalyzed LRP, particularly with catalysts like copper(I) oxide (Cu₂O) in conjunction with a ligand such as 2,2'-bipyridine (B1663995) (bpy). cmu.edu

In this process, the sulfonyl chloride group initiates the polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA). The 3-fluoro-5-biphenylsulfonyl group becomes covalently attached to one end of the resulting polymer chain. This incorporation allows for the precise tailoring of polymer properties:

Thermal Stability: The rigid biphenyl unit can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability.

Solubility: The aromatic nature of the end-group can modify the polymer's solubility in different organic solvents.

Optical Properties: The biphenyl chromophore can influence the refractive index of the material.

Hydrophobicity: The presence of the fluoro group can increase the hydrophobicity and surface properties of the polymer.

The table below summarizes the key components in a typical LRP process initiated by an aryl sulfonyl chloride.

ComponentExampleFunction
InitiatorThis compoundStarts the polymerization chain and becomes the polymer end-group.
MonomerStyrene, Methyl Methacrylate (MMA)The repeating unit that forms the polymer backbone.
CatalystCopper(I) Oxide (Cu₂O) or Copper(I) Chloride (CuCl)Mediates the radical polymerization process. cmu.edu
Ligand2,2'-Bipyridine (bpy)Solubilizes and activates the copper catalyst. cmu.edu
Solventp-Xylene, Phenyl ether (PhOPh)Dissolves the reaction components. cmu.edu

Development of Functional Materials (e.g., with specific electronic or optical properties)

The incorporation of specific organic moieties into materials is a key strategy for developing functional materials with tailored electronic and optical properties. mdpi.com By using this compound in synthesis, the unique characteristics of the 3-fluoro-5-biphenylsulfonyl group can be imparted to the final material, whether it be a small molecule, a polymer, or an organic-inorganic hybrid.

The biphenyl unit is a well-known chromophore that can participate in π-conjugated systems, making it relevant for materials used in organic electronics. The presence of the electron-withdrawing sulfonyl group and the fluorine atom modifies the electronic energy levels (HOMO/LUMO) of the biphenyl system, which can tune the material's semiconducting and photophysical properties.

Potential applications for materials derived from this compound include:

High Refractive Index Polymers: The high polarizability of the aromatic biphenyl group can contribute to a higher refractive index, a desirable property for optical lenses and coatings.

Organic Light-Emitting Diodes (OLEDs): The moiety could be incorporated into host materials or emitters to tune emission color and improve device efficiency.

Dielectric Materials: Fluorinated aromatic compounds are often explored for use as low-dielectric constant materials in microelectronics due to the low polarizability of the C-F bond.

By strategically incorporating the 3-fluoro-5-biphenylsulfonyl unit, materials scientists can fine-tune the performance of materials for advanced technological applications.

Future Perspectives and Research Challenges

Advancements in Sustainable Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are not environmentally benign. A key future perspective is the development of more sustainable and greener synthetic routes for 3-Fluoro-5-biphenylsulfonyl chloride. Research in this area is expected to focus on several key aspects:

Alternative Chlorinating Agents: Moving away from harsh chlorinating agents towards milder and more selective options is a primary goal. The use of reagents like N-chlorosuccinimide (NCS) in the presence of a suitable catalyst could provide a more environmentally friendly alternative to traditional methods nih.gov.

Flow Chemistry: Continuous flow manufacturing presents a promising avenue for the safer and more efficient production of aryl sulfonyl chlorides mdpi.com. This approach can offer better control over reaction parameters, reduce waste, and allow for safer handling of potentially hazardous reagents and intermediates on a larger scale mdpi.com.

Catalytic Approaches: The development of novel catalytic systems for the direct chlorosulfonylation of 3-fluoro-5-phenylbenzene would be a significant breakthrough. This could involve exploring transition metal catalysts or organocatalysts that can facilitate the reaction under milder conditions and with higher atom economy.

Bio-derived Solvents: The investigation of bio-derived and renewable solvents as reaction media can significantly reduce the environmental footprint of the synthesis. A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents has been developed, which involves the in situ reaction of sulfonyl chlorides with various amines rsc.org.

These advancements will not only make the production of this compound more economical but also align with the growing emphasis on green chemistry in the chemical industry.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The structural motif of this compound, featuring a reactive sulfonyl chloride group and a modifiable biphenyl (B1667301) core, makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS). This approach allows for the rapid synthesis and evaluation of large libraries of derivatives, accelerating the discovery of compounds with desired properties.

Future efforts in this domain will likely involve:

Parallel Synthesis: Employing automated parallel synthesis platforms to react this compound with a diverse range of amines, alcohols, and other nucleophiles to generate extensive libraries of sulfonamides, sulfonates, and other derivatives ijpsonline.comscribd.com.

Miniaturization and Automation: Utilizing microtiter plates and robotic systems for high-throughput screening of these compound libraries against various biological targets or for specific material properties uomustansiriyah.edu.iq. This will enable the rapid identification of "hit" compounds for further optimization.

"Split-and-Mix" Synthesis: For the creation of very large and diverse libraries, the "split-and-mix" method on solid supports can be employed ijpsonline.com. This technique allows for the combinatorial assembly of different building blocks, leading to a vast array of unique structures derived from the this compound core ijpsonline.com.

The integration of combinatorial synthesis and HTS will be instrumental in unlocking the full potential of the this compound scaffold in areas such as drug discovery and materials science.

Integrated Computational-Experimental Design for Enhanced Reactivity and Selectivity

The synergy between computational modeling and experimental work offers a powerful tool for designing novel derivatives of this compound with tailored reactivity and selectivity. By employing computational chemistry, researchers can predict the properties of virtual compounds before their actual synthesis, thereby saving time and resources.

Key areas of focus will include:

Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to model the electronic structure of this compound and its derivatives. This can provide insights into its reactivity towards different nucleophiles and help in predicting the outcome of chemical reactions.

Molecular Docking and Virtual Screening: In the context of drug discovery, computational docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific protein targets. This allows for the prioritization of compounds for synthesis and biological testing.

Machine Learning and AI: The application of machine learning algorithms to analyze structure-activity relationships (SAR) and structure-property relationships (SPR) within large datasets of derivatives can help in identifying key molecular features responsible for desired activities or properties rsc.org. This data-driven approach can guide the design of new and more potent or functional molecules.

This integrated computational-experimental approach will facilitate a more rational and efficient design of next-generation compounds based on the this compound framework.

Broadening the Scope of Applications in Emerging Fields

While this compound has potential applications in medicinal chemistry and materials science, future research will likely explore its utility in other emerging fields. The unique combination of a fluorinated biphenyl group and a reactive sulfonyl chloride handle opens up possibilities for its use in:

Chemical Biology: As a building block for the synthesis of chemical probes to study biological processes. The sulfonyl chloride can be used to covalently label proteins or other biomolecules, while the fluorinated biphenyl moiety can serve as a reporter group for imaging or as a modulator of biological activity.

Organic Electronics: The biphenyl core is a common structural motif in organic electronic materials. Derivatives of this compound could be explored for the development of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atom can influence the electronic properties and stability of these materials.

Supramolecular Chemistry: The rigid biphenyl structure can be incorporated into larger supramolecular assemblies. The sulfonyl group can be functionalized to introduce recognition sites for self-assembly into complex architectures with potential applications in sensing, catalysis, and nanotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-5-biphenylsulfonyl chloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves chlorosulfonation of the biphenyl precursor using chlorosulfonic acid under controlled temperatures (0–5°C). Optimization includes monitoring reaction time (via TLC or HPLC) and using inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization (e.g., with dichloromethane/hexane) enhances purity .
  • Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
Reaction Time4–6 hrsMaximizes conversion
SolventDCM or ClSO3HEnsures homogeneity

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer : Use <sup>19</sup>F NMR (δ ~ -110 to -120 ppm for sulfonyl chloride groups) and <sup>1</sup>H NMR to confirm substitution patterns. IR spectroscopy identifies S=O stretches (~1370 cm<sup>-1</sup>). Mass spectrometry (HRMS-ESI) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and how can conflicting literature data on hydrolytic degradation be resolved?

  • Methodological Answer : Stability studies should compare anhydrous (desiccated, argon atmosphere) vs. humid environments. Hydrolysis rates are pH-dependent: under basic conditions (pH > 9), rapid degradation occurs. Conflicting data may arise from residual moisture in samples; use Karl Fischer titration to quantify water content. Accelerated aging studies (40°C/75% RH) provide degradation kinetics .
  • Data Contradiction Analysis : Discrepancies in reported half-lives may stem from impurities (e.g., residual ClSO3H) acting as catalysts. Replicate experiments with rigorously dried samples are critical .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic substitution reactions with heterocyclic amines?

  • Methodological Answer : Design competition experiments using amines of varying nucleophilicity (e.g., pyridine vs. piperidine) in DMF at 25°C. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine displacement. Computational modeling (DFT) predicts activation barriers for mechanistic insights .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in kinase inhibitors, and what assay designs mitigate off-target effects?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by derivatizing the sulfonyl chloride group. In vitro kinase inhibition assays (e.g., ADP-Glo™) screen against a panel of kinases. Counter-screening with non-target kinases (e.g., PKA, PKC) identifies selectivity. Molecular docking (AutoDock Vina) validates binding poses .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported <sup>19</sup>F NMR chemical shifts for derivatives of this compound?

  • Methodological Answer : Variations may arise from solvent effects (DMSO-d6 vs. CDCl3) or concentration-dependent aggregation. Standardize conditions (0.1 M in CDCl3, 298 K) and cross-reference with calculated shifts (GIAO-DFT). Collaborative validation via inter-laboratory comparisons reduces systematic errors .

Safety and Environmental Considerations

Q. What protocols ensure safe handling and environmentally compliant disposal of reaction byproducts?

  • Methodological Answer : Use Schlenk lines for air-sensitive steps. Waste containing sulfonic acid derivatives must be neutralized (pH 6–8) before incineration. Partner with certified waste management firms for halogenated byproducts, as per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.